

Understanding the function of Ascr#18 in plant-nematode interactions.

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An In-depth Technical Guide to the Function of **Ascr#18** in Plant-Nematode Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascarosides (ascrs) are a conserved class of small-molecule pheromones that regulate development, reproduction, and social behaviors in nematodes[1][2]. Initially identified in the model organism *Caenorhabditis elegans* as components of the "dauer pheromone," which triggers a diapause state, their roles are now known to be far more extensive[1][3]. Within the complex chemical language of nematodes, ascaroside#18 (**ascr#18**) has emerged as a key signaling molecule. It is the most abundant and widely conserved ascaroside produced by various genera of plant-parasitic nematodes (PPNs), including sedentary endoparasites like *Meloidogyne* (root-knot) and *Heterodera* (cyst) nematodes, as well as migratory nematodes like *Pratylenchus* (lesion)[1][4][5].

Beyond its function in nematode-nematode communication, **ascr#18** has been identified as a potent elicitor of plant defense responses[4][6]. Plants have evolved to recognize **ascr#18** as a Nematode-Associated Molecular Pattern (NAMP), analogous to how they perceive Microbe-Associated Molecular Patterns (MAMPs) like flagellin from bacteria[4][7]. This recognition triggers a cascade of immune responses, conferring broad-spectrum resistance against a variety of pathogens, including viruses, bacteria, fungi, oomycetes, and even other nematodes[1][4][6][8]. Recent research has revealed that **ascr#18**'s function is multifaceted, involving at least three distinct mechanisms: a classical pattern-triggered immunity (PTI)

pathway, a novel defense strategy based on auxin suppression, and metabolic conversion into a nematode-repellent compound. This guide provides a comprehensive technical overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

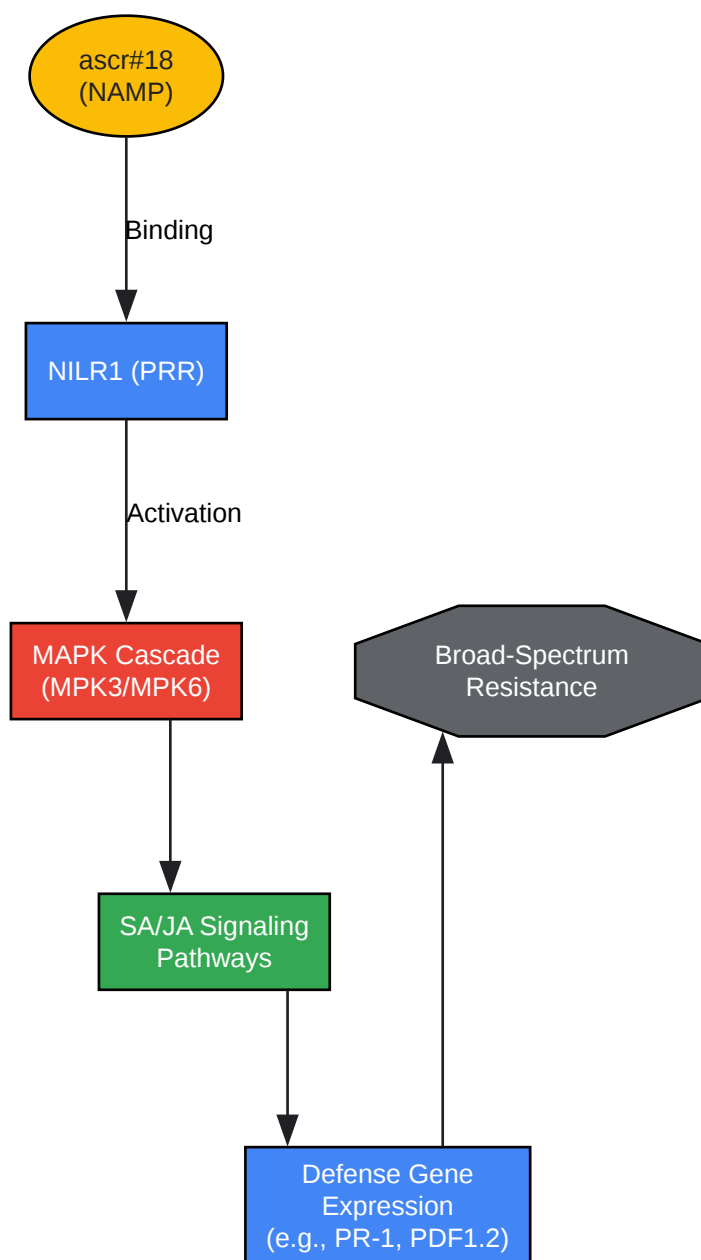
Core Mechanisms of Action

Ascr#18 leverages a sophisticated, multi-pronged approach to induce plant immunity. These mechanisms can operate independently or in concert to protect the plant from parasitic threats.

Canonical Pattern-Triggered Immunity (PTI) via NILR1 Perception

The first identified mechanism involves the recognition of **ascr#18** as a NAMP by a plant pattern recognition receptor (PRR).

- **Perception:** **Ascr#18** is directly perceived by the NEMATODE-INDUCED LEUCINE-RICH REPEAT RECEPTOR-LIKE KINASE 1 (NILR1), a membrane-localized protein in Arabidopsis[1][9]. The **ascr#18** molecule binds to the ligand-binding domain of NILR1, initiating a signaling cascade[1].
- **Downstream Signaling:** This binding event activates hallmark PTI responses, including the activation of mitogen-activated protein kinases (MAPKs), specifically MPK3 and MPK6[4][10]. This leads to the induction of defense-related signaling pathways mediated by the key defense hormones salicylic acid (SA) and jasmonic acid (JA)[1][4][6].
- **Immune Response:** The activation of these pathways results in the transcriptional upregulation of defense-related genes, such as PATHOGENESIS-RELATED PROTEIN 1 (PR-1, an SA marker) and PLANT DEFENSIN 1.2 (PDF1.2, a JA marker), leading to enhanced resistance against a broad spectrum of pathogens[4][5][10]. This PTI response provides protection in various plant species, including Arabidopsis, tomato, potato, and barley[4][11][12].



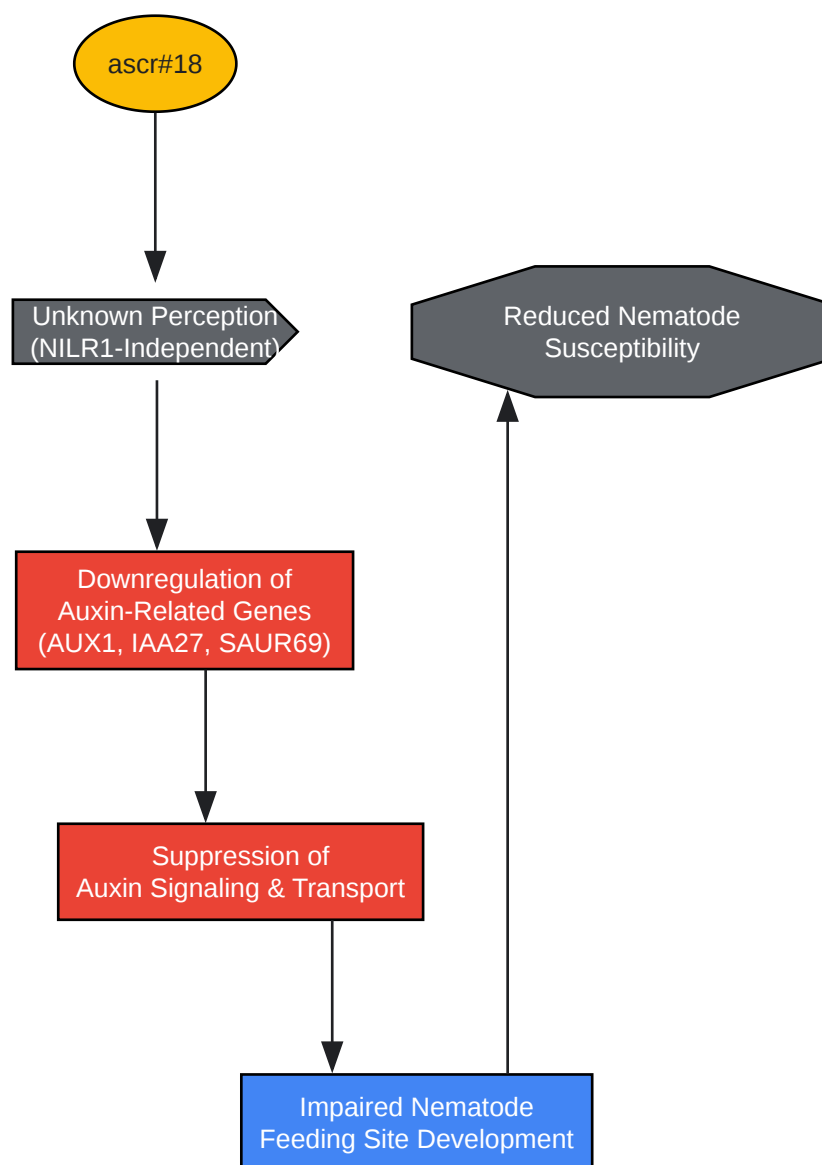
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Caption: **Ascr#18** perception by NILR1 triggers a canonical PTI signaling cascade.

Non-Canonical Defense via Auxin Suppression

More recently, a novel defense mechanism has been identified that operates independently of the classical PTI pathway and the NILR1 receptor. This pathway is characterized by the suppression of auxin signaling, a crucial hormone pathway that nematodes often manipulate to establish their feeding sites[1][13].

- **NILR1-Independence:** This response occurs even in *nilr1* mutant plants, demonstrating it is a separate pathway[1][14].
- **Atypical PTI Features:** Unlike canonical PTI, **ascr#18**-mediated auxin suppression does not induce a reactive oxygen species (ROS) burst or cause the typical defense-related growth inhibition in plants[1][13].
- **Transcriptional Reprogramming:** Transcriptome profiling of Arabidopsis roots treated with **ascr#18** revealed a significant downregulation of genes related to auxin transport and signaling, while classical defense genes remained largely unchanged[1][13][14]. Key downregulated genes include the auxin influx carrier AUX1 and the auxin-responsive genes SAUR69 and IAA27[1][13].
- **Mechanism of Resistance:** Nematode establishment and the development of specialized feeding cells (syncytia or giant cells) are heavily dependent on the host's auxin signaling machinery[1]. By preemptively suppressing this pathway upon detecting **ascr#18**, the plant makes itself a less hospitable environment, thereby reducing nematode susceptibility and limiting the size and success of developing nematodes and their feeding sites[1][14].



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Caption: **Ascr#18** suppresses auxin signaling independently of NILR1 to inhibit nematodes.

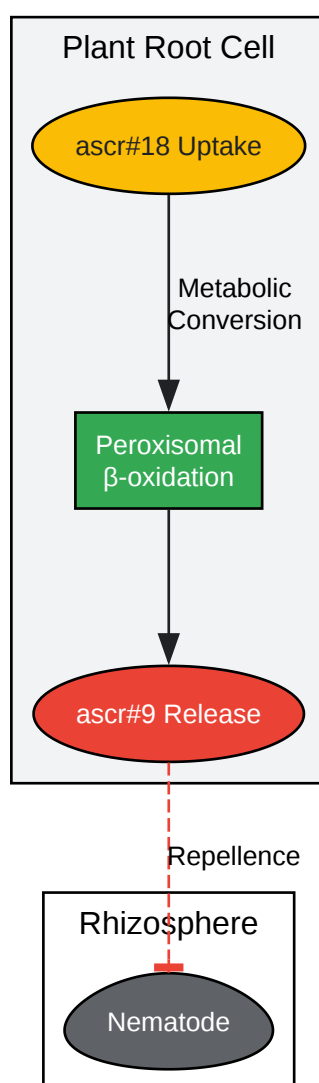
Metabolic Editing to a Nematode Repellent

Plants can actively modify **ascr#18** through their own metabolic pathways, converting it into a different ascaroside with a distinct function.

- **Metabolic Conversion:** Through the peroxisomal β -oxidation pathway, plants metabolically edit the long-chain **ascr#18** (asc-C11) into a shorter-chain variant, **ascr#9** (asc-C5)[1][7].

This conversion has been confirmed in multiple plant species, including tomato and Arabidopsis, using stable-isotope labeling[1][3].

- **Functional Switch:** While **ascr#18** can act as an attractant to nematodes, the resulting ascr#9 functions as a potent deterrent, actively repelling nematodes from the plant roots[1][7].
- **Dual-Defense Layer:** This metabolic editing represents an independent defense mechanism. Even in mutant plants (acx1acx5) unable to perform this conversion, pretreatment with **ascr#18** still confers resistance, highlighting that this pathway is complementary to the auxin suppression and PTI responses[1]. Ascr#9 itself has also been reported to be an elicitor of plant immunity[1][7].



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Caption: Plants convert **ascr#18** into the repellent ascr#9 via β -oxidation.

Quantitative Data Presentation

The following tables summarize key quantitative findings from studies on **ascr#18**'s effects on plant defense.

Table 1: Effect of **ascr#18** Concentration on Pathogen and Nematode Resistance

Plant Species	Pathogen/Pest	Ascr#18 Concentration	Observed Effect	Reference
Arabidopsis thaliana	Pseudomonas syringae	1 μ M	Reduced bacterial growth in leaves after root treatment.	[4][10]
Arabidopsis thaliana	Turnip Crinkle Virus (TCV)	1 μ M	Reduced viral coat protein accumulation in local and systemic leaves.	[4][10]
Arabidopsis thaliana	Heterodera schachtii	10 nM	Significantly reduced number of cysts.	[4]
Arabidopsis thaliana	Meloidogyne incognita	10 nM	Significantly reduced number of galls.	[4]
Arabidopsis thaliana	Heterodera schachtii	0.001, 0.01, 1 μ M	Significantly lower numbers of females and total nematodes; smaller females and syncytia.	[14]
Barley (Hordeum vulgare)	Blumeria graminis	0.01 - 1 μ M	Reduced number of fungal pustules on leaves.	[4]

Wheat (<i>Triticum aestivum</i>)	<i>Puccinia triticina</i>	0.01 nM - 1 μ M	Significant reduction in rust pustules; arrest of fungal growth at the appressorial stage.	[15] [16] [17]
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Table 2: **Ascr#18**-Induced Changes in Gene Expression in Arabidopsis

Gene Name	Gene Function/Marker	Treatment	Fold Change / Result	Reference
FRK1	MTI Marker Gene	1 μ M ascr#18 (root)	Upregulation in leaves.	[4]
PR-1	SA Marker Gene	1 μ M ascr#18 (leaf)	Upregulation.	[4] [10]
PDF1.2	JA Marker Gene	1 μ M ascr#18 (leaf)	Upregulation.	[4] [10]
AUX1	Auxin Influx Carrier	1 μ M ascr#18 (root)	Downregulation (confirmed by RT-qPCR).	[1] [13] [14]
GH3.6	Auxin-Related Gene	1 μ M ascr#18 (root)	Downregulation (confirmed by RT-qPCR).	[14]
IAA27	Auxin-Responsive Gene	1 μ M ascr#18 (root)	Downregulation (confirmed by RT-qPCR).	[1] [13] [14]
SAUR69	Auxin-Responsive Gene	1 μ M ascr#18 (root)	Downregulation (confirmed by RT-qPCR).	[1] [13] [14]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments cited in the literature.

Protocol 1: General Plant Growth and **Ascr#18**

Treatment

This protocol is foundational for most assays involving *Arabidopsis thaliana*.

- **Seed Sterilization:** Sterilize *A. thaliana* (e.g., ecotype Col-0) seeds using 0.6% sodium hypochlorite for 5-10 minutes, followed by a 5-minute wash in 70% ethanol. Rinse seeds 3-5 times with sterile distilled water.
- **Plating and Stratification:** Air dry seeds and plate them on a suitable sterile medium, such as agar supplemented with KNOP nutrient solution. Stratify the plates at 4°C in darkness for 2-3 days to synchronize germination.
- **Growth Conditions:** Transfer plates to a growth chamber with controlled conditions, typically a 16-hour light / 8-hour dark cycle at ~23°C[1].
- ****Ascr#18** Treatment:** For root treatments, prepare a stock solution of **ascr#18** in a suitable solvent (e.g., ethanol) and dilute to the final desired concentration (e.g., 1 µM) in sterile water or liquid growth medium. Gently transfer 12-day-old seedlings into the treatment solution, ensuring roots are submerged. A mock control using the same concentration of solvent in water must be included. Incubate for the specified duration (e.g., 6 to 24 hours) before proceeding with inoculation or tissue harvesting[1][4]. For foliar applications, spray leaves until runoff with the **ascr#18** solution or a mock control[15].

Protocol 2: Nematode Infection Assay (*Heterodera schachtii*)

This assay quantifies plant resistance to cyst nematodes.

- **Nematode Hatching:** Place ~300 sterile *H. schachtii* cysts in a hatching chamber with 3 mM zinc chloride solution. Incubate in darkness for 5-7 days to induce hatching of second-stage juveniles (J2s)[1].

- J2 Collection: Collect the emerged J2s and wash them thoroughly with sterile tap water to remove residual zinc chloride[1].
- Inoculation: Following the completion of the **ascr#18** pretreatment (Protocol 1), inoculate each 12-day-old seedling with 60-80 J2s[1].
- Quantification: At 12-14 days post-inoculation (dpi), count the number of adult female nematodes on the roots using a stereomicroscope. For more detailed analysis, measure the size of the females and their associated syncytia (feeding sites) using image analysis software[1][14].

Caption: Workflow for assessing **ascr#18**-induced resistance to cyst nematodes.

Protocol 3: Gene Expression Analysis by RT-qPCR

This protocol is used to confirm the transcriptional changes observed in RNA-Seq data.

- Plant Treatment and Sampling: Treat 12-day-old seedlings with **ascr#18** or a mock solution as described in Protocol 1. At the desired time point (e.g., 6 hours post-treatment), harvest root tissue and immediately freeze in liquid nitrogen.
- RNA Extraction: Extract total RNA from the frozen tissue using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a standard TRIzol-based method. Treat with DNase I to remove genomic DNA contamination.
- cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) or random primers.
- qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, the synthesized cDNA as a template, and gene-specific primers for target genes (e.g., AUX1, IAA27) and a reference gene (e.g., UBQ10).
- Data Analysis: Run the qPCR on a real-time PCR system. Calculate the relative gene expression using the $\Delta\Delta C_t$ method, normalizing the expression of target genes to the reference gene and comparing the **ascr#18** treatment to the mock control[14].

Protocol 4: ROS Burst Assay

This assay measures a key output of canonical PTI.

- **Sample Preparation:** Excise leaf discs from mature leaves of 4-5 week old Arabidopsis plants using a cork borer.
- **Incubation:** Float the leaf discs in a 96-well white plate containing sterile water and incubate overnight in the dark to reduce wounding-induced ROS.
- **Assay Reaction:** Replace the water with an assay solution containing a luminol derivative (e.g., L-012) and horseradish peroxidase (HRP).
- **Elicitation and Measurement:** Add the elicitor (**ascr#18** at various concentrations, or flg22 as a positive control) to the wells. Immediately measure luminescence over time (e.g., 60-90 minutes) using a plate reader. The total relative light units (RLU) are integrated to quantify the ROS burst[1]. Note: Studies have shown **ascr#18** does not induce a significant ROS burst compared to mock controls[1].

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